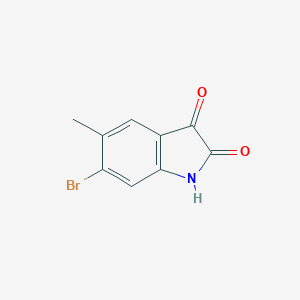

6-bromo-5-methyl-1H-indole-2,3-dione

Description

Contextualization within Indole (B1671886) and Isatin (B1672199) Chemistry

6-bromo-5-methyl-1H-indole-2,3-dione belongs to the family of indole compounds, which are characterized by a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. researchgate.net A specific derivative of indole is isatin, also known as 1H-indole-2,3-dione, which was first discovered in 1841 through the oxidation of indigo. scielo.br Isatin and its derivatives are an important class of heterocyclic compounds due to their versatile chemical reactivity. rjppd.orgrsc.org The isatin core is a privileged scaffold in medicinal chemistry, meaning it is a framework that can be used to build a variety of biologically active molecules. researchgate.net The reactivity of the isatin scaffold is attributed to its two carbonyl groups at positions 2 and 3, and the acidic N-H proton, which allow for a wide range of chemical modifications. nih.gov

Historical Trajectories of Substituted Indole-2,3-diones in Organic Synthesis

The synthesis of substituted indole-2,3-diones, or isatins, has a long history in organic chemistry. One of the most common classical methods is the Sandmeyer isatin synthesis. nih.gov This process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an oximinoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin. nih.gov However, this method can be inefficient for anilines with multiple or bulky substituents. nih.gov Over the years, numerous other synthetic methods have been developed to overcome these limitations and to allow for the preparation of a wider variety of substituted isatins. ijcrt.org These methods include the Stolle and Gassman procedures, as well as more modern techniques involving the oxidation of substituted indoles or oxindoles. ijcrt.org The development of these synthetic routes has been crucial for exploring the chemical space of substituted isatins and their potential applications.

Contemporary Relevance of Substituted Isatins as Synthetic Precursors

In contemporary organic synthesis, substituted isatins, including this compound, are highly valued as versatile synthetic precursors. scielo.br Their rich chemistry allows them to be converted into a wide array of other heterocyclic compounds, such as indoles and quinolines. scielo.br The carbonyl group at the C3 position is particularly reactive and can undergo various reactions, including condensation reactions to form Schiff bases and spiro-fused rings. researchgate.netresearchgate.net The N-H group can be readily alkylated or acylated to introduce further diversity. scielo.br This synthetic versatility has led to the use of substituted isatins in the preparation of complex molecules with potential applications in materials science and as intermediates in the synthesis of larger, more complex organic molecules. rsc.orgnih.gov The ability to introduce a variety of substituents onto the isatin core allows for the fine-tuning of the properties of the resulting molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZFCBOXZKQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306325-13-3 | |

| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for 6 Bromo 5 Methyl 1h Indole 2,3 Dione and Its Structural Analogues

Direct Bromination Methodologies for 5-methyl-1H-indole-2,3-dione

The direct halogenation of the isatin (B1672199) core is a common method for introducing a halogen atom onto the aromatic ring. However, the regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the ring. The isatin core itself, with its electron-withdrawing carbonyl groups, tends to direct electrophilic substitution to the C5 and C7 positions.

For the synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione from 5-methyl-1H-indole-2,3-dione, direct bromination presents a significant challenge. The methyl group at the C5 position is an ortho-, para-directing group. Therefore, electrophilic attack would be directed to the C6 position (ortho to the methyl group) and the C4 position (para to the methyl group, though this position is part of the fused ring system). The inherent directing effect of the isatin core and the methyl group would likely lead to a mixture of brominated products, making the isolation of the desired 6-bromo isomer difficult.

Common brominating agents used for isatins include N-bromosuccinimide (NBS), pyridinium (B92312) bromochromate (PBC), and elemental bromine. umz.ac.ir Studies on the bromination of unsubstituted isatin have shown a strong preference for the formation of 5-bromoisatin (B120047). umz.ac.ir While no specific studies on the direct bromination of 5-methylisatin (B515603) to yield the 6-bromo isomer are readily available in the literature, the combined electronic effects suggest that this would not be a high-yielding or selective method.

Table 1: Common Brominating Agents for Isatins

| Reagent | Typical Conditions | Primary Product (from unsubstituted isatin) |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic acid, heat | 5-Bromoisatin |

| Pyridinium Bromochromate (PBC) | Acetic acid, heat | 5-Bromoisatin umz.ac.ir |

De Novo Multistep Synthesis of the this compound Core

Given the likely challenges with direct bromination, a more rational and common approach for the synthesis of polysubstituted isatins like this compound is a de novo multistep synthesis. These methods construct the isatin ring system from a suitably substituted aniline (B41778) precursor. The Sandmeyer isatin synthesis and the Stolle synthesis are two of the most well-established methods in this regard. nih.govbiomedres.us

The Sandmeyer Isatin Synthesis

The Sandmeyer process typically involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. nih.gov For the synthesis of this compound, the required starting material would be 3-bromo-4-methylaniline.

The Stolle Synthesis

The Stolle synthesis provides an alternative route where a substituted aniline is reacted with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized under Friedel-Crafts conditions using a Lewis acid like aluminum chloride. biomedres.us This method is also applicable to the synthesis of a wide range of substituted isatins.

While no specific literature detailing the synthesis of this compound via these methods was found, they represent the most plausible and established routes for its preparation on a laboratory scale.

Table 2: Comparison of De Novo Isatin Syntheses

| Synthetic Route | Key Reagents | Precursor for this compound |

|---|---|---|

| Sandmeyer Isatin Synthesis | Aniline, chloral hydrate, hydroxylamine, H₂SO₄ | 3-bromo-4-methylaniline |

Functionalization and Derivatization from Precursor Indole-2,3-dione Systems

The synthesis of this compound could also be envisioned through the functionalization of a pre-existing isatin precursor. For instance, if a suitable precursor with either the bromo or methyl group already in place could be selectively functionalized, this might provide an alternative route.

One possibility could involve the Sandmeyer reaction on a substituted isatin. However, this is not a common strategy for the introduction of substituents onto the isatin core. More typically, functionalization and derivatization of isatins occur at the N1, C3 (carbonyl), or the enolizable C3-hydroxyl group. nih.gov

Research has been conducted on the synthesis of new heterocyclic systems from 5-bromoisatin through alkylation and subsequent cycloaddition reactions. researchgate.net This demonstrates the utility of brominated isatins as precursors for more complex molecules. However, the initial synthesis of the specifically substituted 6-bromo-5-methylisatin core remains the primary challenge.

Application of Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Several catalytic approaches have been developed for the synthesis of the isatin scaffold. organic-chemistry.org These include:

Oxidative Cyclization: Metal-free or metal-catalyzed oxidative cyclization of 2'-aminoacetophenones can lead to the formation of isatins. organic-chemistry.org

Carbonylative Cyclization: Palladium-catalyzed carbonylative cyclization of 2-iodoanilines with carbon monoxide has been reported for the synthesis of isatins.

While these catalytic methods offer elegant solutions for the synthesis of some isatin derivatives, their application to the specific synthesis of this compound has not been reported in the literature. The development of a catalytic route that could tolerate the bromo and methyl substituents and achieve the desired regioselectivity would be a valuable contribution to the field.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 5 Methyl 1h Indole 2,3 Dione

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The isatin (B1672199) core is generally considered an electron-deficient system due to the electron-withdrawing effects of the two carbonyl groups. This deactivation makes electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) portion of the indole nucleus challenging compared to electron-rich aromatic compounds. masterorganicchemistry.com For 6-bromo-5-methyl-1H-indole-2,3-dione, the outcome of any potential EAS reaction is directed by the existing substituents: the bromine atom and the methyl group.

The methyl group at C-5 is an activating, ortho-, para- directing group. The bromine atom at C-6 is a deactivating, but also ortho-, para- directing group. The positions ortho to the methyl group are C-4 and C-6 (already substituted). The position para to the methyl group is C-2 of the pyrrole (B145914) ring, which is not typically subject to EAS. The positions ortho to the bromine are C-5 (substituted) and C-7. The position para to the bromine is C-3 of the pyrrole ring.

Considering these directing effects, the most likely position for an electrophilic attack on the aromatic ring is the C-7 position. It is ortho to the deactivating bromo group and meta to the activating methyl group. Despite the deactivation of the ring, harsh reaction conditions might facilitate substitution at this position. Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.comyoutube.com However, specific literature examples of EAS reactions performed directly on this compound are not extensively documented, likely due to the deactivated nature of the substrate.

Nucleophilic Additions and Substitutions at the Carbonyl Centers

The reactivity of the isatin scaffold is dominated by nucleophilic attacks on its carbonyl groups. The C-3 keto carbonyl is significantly more electrophilic than the C-2 amide carbonyl due to cross-conjugation of the nitrogen lone pair with the C-2 carbonyl, which reduces its electrophilicity. This difference in reactivity allows for selective transformations at the C-3 position.

A classic example of this reactivity is the reaction with amine nucleophiles. For instance, this compound reacts with thiosemicarbazide (B42300) to selectively form the corresponding 3-thiosemicarbazone. chemicalbook.com This reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide on the C-3 carbonyl, followed by dehydration to yield the C=N double bond.

Similarly, reactions with Grignard reagents can be controlled. Under carefully managed conditions, nucleophilic addition can occur exclusively at the C-3 position. rsc.org Treatment with an excess of a strong nucleophile like a Grignard reagent can lead to addition at both carbonyl centers. rsc.org This selective reactivity makes the C-3 carbonyl a key site for introducing molecular diversity.

Halogen-Directed Reactivity and Its Influence on Reaction Pathways

The bromine atom at the C-6 position is a crucial functional handle that directs the reactivity of the molecule, particularly in metal-catalyzed reactions. As a halogen, it renders the C-6 carbon atom susceptible to oxidative addition by low-valent transition metals, such as Palladium(0), which is the key initiation step in a wide array of cross-coupling reactions. beilstein-journals.orgresearchgate.net

Reactivity Profile of the Nitrogen Atom: N-Alkylation and Acylation Studies

The nitrogen atom of the indole nucleus in this compound is a secondary amine and possesses a lone pair of electrons, making it nucleophilic. It readily undergoes N-alkylation and N-acylation reactions. N-alkylation is particularly important as it not only introduces a variety of substituents but also protects the N-H group, which can alter the compound's reactivity and solubility. nih.gov

The N-alkylation of isatins is typically achieved by deprotonation with a base to form the isatin anion, followed by reaction with an alkylating agent. nih.govmdpi.com A range of conditions have been developed to achieve this transformation, highlighting its versatility.

| Base | Alkylating Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Calcium Hydride (CaH₂) | Alkyl Halides (e.g., Allyl bromide, Benzyl bromide) | DMF | 40-50°C | tandfonline.com |

| Potassium Carbonate (K₂CO₃) | Alkyl Halides | DMF | RT to 80°C | mdpi.com |

| Cesium Carbonate (Cs₂CO₃) | Alkyl Halides | DMF or NMP | Microwave Irradiation | nih.gov |

| Sodium Hydride (NaH) | Alkyl Halides | DMF | 25-80°C | mdpi.com |

| Lewis Acid (e.g., TMSOTf) | Trichloroacetimidates | DCM | -78°C to RT | rsc.org |

N-acylation can be similarly achieved using acyl chlorides or anhydrides in the presence of a base. These reactions provide access to a wide array of N-substituted 6-bromo-5-methylisatin derivatives, which can serve as intermediates for further synthetic elaborations or as final target molecules in drug discovery programs.

Cycloaddition Reactions Involving this compound and its Derivatives (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient C=O double bond at the C-3 position of the isatin ring can act as a dipolarophile in cycloaddition reactions. nih.gov A prominent example is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org

In a well-documented reaction, isatins participate in a three-component reaction with an α-amino acid (like L-proline) and a dipolarophile. In this process, the isatin and the amino acid first react to form an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition with an external dipolarophile. nih.gov

Alternatively, the C-3 carbonyl of the isatin derivative itself can serve as the dipolarophile. Research on 6-bromoisatin, a closely related analogue, has shown its successful participation in 1,3-dipolar cycloadditions with azomethine ylides generated from L-proline and a second carbonyl compound. nih.gov This reaction leads to the formation of complex spirooxindole structures, where a new heterocyclic ring is fused at the C-3 position of the isatin core. This reactivity is expected to be directly translatable to this compound.

| Isatin Derivative | Dipole Source | Dipolarophile | Solvent | Yield |

|---|---|---|---|---|

| 6-Bromoisatin | L-proline and Isatin (to form azomethine ylide) | N-ethylmaleimide | Methanol (MeOH) | High Yield (e.g., 94% on gram scale) |

This type of reaction highlights the ability of the this compound scaffold to generate significant molecular complexity in a single, often highly stereoselective, step. mdpi.com

Metal-Catalyzed Coupling Reactions in the Context of this compound Derivatives

The C-6 bromine atom makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-substituted isatin with an organoboron reagent (such as a boronic acid or ester). nih.govnih.gov It is a highly versatile method for introducing new aryl or vinyl substituents at the C-6 position. Various catalytic systems have been developed that operate under mild conditions, tolerating a wide range of functional groups. researchgate.netrsc.org

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the bromo-isatin with an alkene. beilstein-journals.orgthieme-connect.dewikipedia.org It results in the formation of a new C-C bond and the introduction of a vinyl group at the C-6 position, yielding a substituted alkene product. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with phosphine (B1218219) ligands. acs.org

| Reaction Name | Coupling Partner | Typical Catalyst | General Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 6-Aryl/Vinyl-5-methylisatin | nih.govacs.org |

| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | 6-Vinyl-5-methylisatin | beilstein-journals.orgthieme-connect.de |

These powerful coupling reactions transform the relatively simple this compound into a wide range of more complex derivatives, demonstrating its value as a versatile building block in synthetic chemistry.

Structural Elucidation and Conformational Analysis of 6 Bromo 5 Methyl 1h Indole 2,3 Dione

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy each provide unique pieces of information that, when combined, allow for a detailed structural assignment.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for 6-bromo-5-methyl-1H-indole-2,3-dione are not readily found in published literature, data for the isomeric compound, 5-bromo-7-methyl-isatin, offers valuable comparative insights.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the isomer 5-bromo-7-methyl-isatin, the following proton signals have been reported.

Interactive Data Table: ¹H NMR Data for 5-bromo-7-methyl-isatin

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific peak assignments for 5-bromo-7-methyl-isatin are not detailed in the available source. A general spectrum is noted. spectrabase.com

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Although a specific spectrum for this compound is not available, general chemical shift regions for isatin (B1672199) derivatives can be predicted based on known data for similar structures.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for Isatin Derivatives

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C=O (Ketone) | 180-190 |

| C=O (Amide) | 158-165 |

| Aromatic C-Br | 115-125 |

| Aromatic C-N | 140-150 |

| Aromatic C-H | 110-140 |

| Aromatic C-C | 120-145 |

| CH₃ | 15-25 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks would be expected for the N-H bond, the carbonyl (C=O) groups, and the aromatic ring. While a specific IR spectrum is not available, the expected absorption bands can be inferred from data on related compounds like 5-bromoisatin (B120047). sigmaaldrich.com

Interactive Data Table: Characteristic IR Absorption Bands for Isatin Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Ketone) | 1730-1750 |

| C=O Stretch (Amide) | 1680-1700 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Br Stretch | 500-650 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₉H₆BrNO₂, which corresponds to a molecular weight of approximately 240.05 g/mol . nih.govindiamart.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. While a detailed experimental mass spectrum with fragmentation analysis is not available, predicted data for the protonated molecule [M+H]⁺ of an isomer, 4-bromo-5-methylisatin, suggests a mass-to-charge ratio (m/z) of 239.96547. sigmaaldrich.com

Interactive Data Table: Predicted Mass Spectrometry Data for 4-bromo-5-methylisatin

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.96547 |

| [M+Na]⁺ | 261.94741 |

| [M-H]⁻ | 237.95091 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Isatin and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. Although a specific spectrum for this compound is not documented in readily accessible literature, the spectra of related compounds show absorption maxima that can be influenced by substitution on the aromatic ring.

X-ray Crystallographic Studies of this compound and its Co-crystals/Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. There are no published crystal structures for this compound itself. However, the crystal structure of an isomer, 5-bromo-1-methylindoline-2,3-dione, has been determined, offering valuable insights into the molecular geometry and packing of a closely related molecule. researchgate.net

The process of obtaining a crystal structure involves growing a suitable single crystal, collecting diffraction data using an X-ray diffractometer, and refining the structural model.

For the isomer 5-bromo-1-methylindoline-2,3-dione, data was collected on a Bruker APEXII CCD diffractometer. researchgate.net The structure was solved and refined using established crystallographic software. researchgate.net The refinement process involves minimizing the difference between the observed and calculated structure factors to yield an accurate molecular structure.

Interactive Data Table: Crystal Data and Structure Refinement for 5-bromo-1-methylindoline-2,3-dione researchgate.net

| Parameter | Value |

| Empirical formula | C₉H₆BrNO₂ |

| Formula weight | 240.06 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 4.0634(1) Åb = 11.9235(3) Åc = 18.0978(5) Åβ = 96.170(2)° |

| Volume | 871.76(4) ų |

| Z | 4 |

| Calculated density | 1.829 Mg/m³ |

| Absorption coefficient | 4.681 mm⁻¹ |

| F(000) | 472 |

The crystal structure of this isomer reveals a nearly planar indoline (B122111) ring system. researchgate.net In the crystal lattice, molecules are linked by weak C—H···O hydrogen bonds and π–π stacking interactions, forming a three-dimensional network. researchgate.net These types of intermolecular forces are also expected to play a crucial role in the solid-state packing of this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The solid-state architecture of crystalline organic compounds is largely dictated by a network of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly influential. While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 6-bromo-1H-indole-2,3-dione (6-bromoisatin), provides significant insights into the expected intermolecular forces.

In the crystal lattice of 6-bromo-1H-indole-2,3-dione hemihydrate, the molecules are organized into a two-dimensional framework primarily through a network of hydrogen bonds. The N-H group of the indole (B1671886) ring and the carbonyl oxygens are key participants in these interactions. Specifically, the amine acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule, forming N—H⋯O hydrogen bonds. This interaction is a common and predictable feature in the crystal packing of isatin derivatives. nih.gov

Furthermore, π-π stacking interactions are crucial in the stabilization of the crystal structure of 6-bromo-1H-indole-2,3-dione. The planar indole rings stack upon one another in a parallel-displaced fashion. This arrangement minimizes steric repulsion while maximizing attractive van der Waals forces. Quantum chemical studies on halogenated 3-methylindoles suggest that halogenation, particularly with heavier halogens like bromine, can enhance the stability of π-π stacking interactions. nih.gov The presence of the electron-withdrawing bromine atom on the benzene (B151609) ring of the indole nucleus influences the electrostatic potential of the aromatic system, which can strengthen these stacking interactions.

The introduction of a methyl group at the 5-position in This compound is expected to have a modest impact on these interactions. The methyl group, being a weak electron-donating group, may slightly alter the electronic distribution of the aromatic ring but is unlikely to disrupt the primary hydrogen bonding and π-π stacking motifs observed in its unmethylated counterpart.

Below is a table summarizing the types of intermolecular interactions expected in this compound, based on the analysis of related compounds.

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of chains or sheets, primary structural motif. |

| π-π Stacking | Indole aromatic system | Stabilization of the crystal lattice through stacking of planar rings. |

| Halogen Bonding | C-Br (donor), O=C (acceptor) | Potential for directional interactions, further stabilizing the packing. |

Investigation of Conformational Dynamics and Tautomeric Equilibria

The conformational dynamics of this compound are relatively limited due to the rigid, fused-ring structure of the isatin core. nih.gov Rotation is primarily restricted to the methyl group at the 5-position. The planarity of the indole ring system is a key feature, and significant deviations from this planarity would be energetically unfavorable. nih.gov The study of conformational analysis generally involves the assessment of different spatial arrangements of a molecule resulting from rotation around single bonds. libretexts.org For this compound, the primary focus would be on the orientation of the substituents relative to the core ring structure.

A more significant aspect of the dynamic behavior of isatin and its derivatives is the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, lactam-lactim tautomerism is a possibility, involving the migration of a proton from the nitrogen atom to one of the carbonyl oxygen atoms.

This equilibrium would result in the formation of two possible enol tautomers: 2-hydroxy-6-bromo-5-methyl-1H-indol-3-one and 3-hydroxy-6-bromo-5-methyl-1H-indol-2-one. In the solid state and in most common solvents, the diketo (lactam) form of isatin and its derivatives is overwhelmingly favored. However, the presence of the lactim tautomers in solution, even in small concentrations, can be significant for the chemical reactivity of the compound. The specific electronic effects of the bromo and methyl substituents on the benzene ring can influence the relative stability of these tautomeric forms, although the diketo form is expected to predominate.

The potential tautomeric forms are illustrated below:

| Tautomeric Form | Structural Features |

| Lactam (diketo) | Two carbonyl groups at C2 and C3. |

| Lactim (enol) | A hydroxyl group at C2 or C3 and a double bond within the five-membered ring. |

Further spectroscopic and computational studies would be necessary to precisely quantify the tautomeric equilibrium and to explore the conformational landscape of this compound in various environments.

Computational Chemistry Investigations of 6 Bromo 5 Methyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in quantum chemistry for predicting molecular geometries, energies, and other properties. For derivatives of isatin (B1672199), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in understanding their structural and electronic characteristics. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack.

In substituted isatins, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom of the indole (B1671886) core, while the LUMO is often localized on the dicarbonyl groups at positions 2 and 3. For 6-bromo-5-methyl-1H-indole-2,3-dione, it is anticipated that the HOMO would be significantly influenced by the electron-donating methyl group and the electron-withdrawing bromine atom on the aromatic ring. The LUMO is expected to remain concentrated on the electron-deficient pyrrole-dione moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

Computational studies on similar isatin derivatives have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. nih.gov For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing bromo group would determine the precise energy gap, thereby influencing its reactivity profile.

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of these spectra for this compound would allow for a direct comparison with experimental findings, aiding in its structural confirmation. DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. For instance, the characteristic C=O stretching frequencies of the isatin core can be calculated and compared with experimental IR spectra.

Analysis of Global and Local Reactivity Descriptors

To quantify the chemical reactivity predicted by the HOMO-LUMO energy gap, various global and local reactivity descriptors can be calculated using DFT. These descriptors provide a more detailed picture of a molecule's reactivity.

Global Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table presents the definitions of common global reactivity descriptors derived from HOMO and LUMO energies.

These parameters, calculated for various substituted isatins, have provided insights into their reactivity. nih.gov

Local Reactivity Descriptors:

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for understanding the regioselectivity of reactions involving this compound.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry can be employed to model the entire reaction pathway for chemical transformations involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This information is vital for predicting the feasibility and kinetics of a reaction, as well as for understanding the role of catalysts. For instance, the aldol (B89426) condensation of isatins with active methylene (B1212753) compounds is a common reaction, and its mechanism can be elucidated through computational modeling. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

By systematically studying a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. In these models, various quantum chemical descriptors (such as those mentioned above, as well as dipole moment, polarizability, and molecular surface area) are correlated with observed biological activity or chemical reactivity. Such studies on isatin derivatives have helped in identifying the key molecular features responsible for their therapeutic effects. researchgate.net For this compound, these descriptors would be essential in predicting its potential biological activity and in designing new, more potent analogues.

Applications of 6 Bromo 5 Methyl 1h Indole 2,3 Dione in Advanced Organic Synthesis

Role as a Precursor for Diverse Polycyclic Heterocyclic Systems

The inherent reactivity of the isatin (B1672199) core within 6-bromo-5-methyl-1H-indole-2,3-dione allows for its elaboration into various polycyclic and spirocyclic frameworks, which are prominent motifs in many biologically active compounds.

Synthesis of Spirooxindoles

Spirooxindoles are a significant class of nitrogen-containing heterocyclic compounds that are present in numerous natural products and exhibit a broad range of pharmacological activities. The C-3 carbonyl group of isatins is a key functional group for the construction of the spiro center. One of the most powerful methods for the synthesis of spiropyrrolidine-oxindoles is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. While specific examples utilizing 6-bromo-5-methylisatin are not extensively documented, the general reactivity of substituted isatins in these reactions is well-established. For instance, multicomponent reactions involving substituted isatins (such as 5-chloro and 5-bromo isatins), amino acids, and various dipolarophiles have been successfully employed to generate complex spirooxindole derivatives. uc.pt A plausible reaction pathway involves the in situ generation of an azomethine ylide from the isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

A mechanochemical approach for the synthesis of spiro[indole-pyrrolidine] derivatives has been demonstrated using 5-bromo-isatin. rsc.org This solvent-free method involves the Knoenagel condensation of 5-bromo-isatin with malononitrile, followed by a cyclocondensation with isothiocyanates in the presence of a piperidine catalyst to afford the desired spiro compounds in excellent yields. rsc.org This methodology highlights a green and efficient route to spirooxindoles that could likely be adapted for this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Conditions |

| 5-Bromo-isatin | Malononitrile | Isothiocyanate | Spiro[indole-pyrrolidine] | Mechanochemical milling, piperidine catalyst |

This table showcases a representative reaction for a related bromo-isatin derivative.

Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from the reaction of an isatin with a carbonyl compound in the presence of a base. This reaction proceeds through the initial ring-opening of the isatin to form an intermediate aniline (B41778) derivative, which then condenses with the carbonyl compound to form the quinoline (B57606) ring. While specific studies on the Pfitzinger reaction with 6-bromo-5-methylisatin are limited, the reaction is broadly applicable to a variety of substituted isatins. researchgate.net The reaction of 5-substituted isatins with appropriate ketones has been utilized to synthesize cinchoninic acid intermediates, which are precursors to other bioactive molecules. researchgate.net It is anticipated that this compound would undergo a similar transformation, providing access to substituted quinoline-4-carboxylic acids.

| Reactant 1 | Reactant 2 | Product |

| Isatin (or substituted isatin) | Carbonyl Compound | Quinoline-4-carboxylic acid |

This table illustrates the general Pfitzinger reaction.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Isatins are excellent substrates for MCRs due to their multiple reactive sites. These reactions provide rapid access to libraries of structurally diverse heterocyclic compounds. For example, the reaction of isatins, malononitrile, and other reagents can lead to the formation of complex spirocyclic systems. rsc.org The application of MCRs to this compound would enable the generation of a wide range of novel polycyclic heterocyclic systems with potential biological activities.

Utilization in the Development of Novel Synthetic Methodologies

The reactivity of this compound can be harnessed to develop new and efficient synthetic methods, including those that adhere to the principles of green chemistry.

Catalyst-Free and Solvent-Free Synthesis

The development of synthetic methods that minimize or eliminate the use of catalysts and harmful solvents is a key goal in green chemistry. As previously mentioned, the mechanochemical synthesis of spiro[indole-pyrrolidine] derivatives from 5-bromo-isatin represents a significant advance in this area. rsc.org This approach avoids the use of bulk solvents and often proceeds with high efficiency and short reaction times. Such methodologies are highly desirable for their environmental benefits and could be explored for this compound.

Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Asymmetric catalysis offers a powerful tool for achieving this goal. While specific examples of asymmetric reactions involving 6-bromo-5-methylisatin are not prevalent in the reviewed literature, the general field of asymmetric catalysis of isatin-derived substrates is an active area of research. For instance, transition metal-catalyzed asymmetric synthesis of spirooxindoles has been reported, demonstrating the feasibility of controlling the stereochemistry at the spiro-center. rsc.org

Strategies for Synthesizing Highly Substituted Indole (B1671886) Derivatives as Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function. The indole scaffold is a common feature in many bioactive molecules, and highly substituted indole derivatives are valuable as potential chemical probes.

Functionalization of the Indole Ring

The 6-bromo and 5-methyl substituents on the indole ring of this compound provide handles for further functionalization. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position. The methyl group can also potentially be functionalized. Furthermore, the C-3 carbonyl group can be converted into a variety of other functional groups or used as a point of attachment for linker moieties, which are often a key component of chemical probes.

Design and Synthesis of Bioactive Molecules

The isatin scaffold is a known privileged structure in medicinal chemistry, and numerous isatin derivatives have been investigated as inhibitors of various enzymes, including kinases. nih.gov The synthesis of libraries of compounds based on the this compound core, followed by biological screening, is a viable strategy for the discovery of new bioactive molecules. For example, derivatives of 5-bromoindole have been synthesized and evaluated for their antiproliferative activity. beilstein-archives.orgresearchgate.net These studies provide a foundation for the design and synthesis of novel indole derivatives from 6-bromo-5-methylisatin as potential therapeutic agents or chemical probes to investigate biological pathways.

Conclusion and Future Research Directions in 6 Bromo 5 Methyl 1h Indole 2,3 Dione Chemistry

Synthesis of Chemical Advances and Methodological Innovations

The synthesis of the isatin (B1672199) core is a well-established field, with classic methods such as the Sandmeyer, Stolle, and Gassman syntheses providing fundamental access. nih.govbiomedres.us However, modern organic synthesis continually seeks milder, more efficient, and versatile methods. For a specifically substituted compound like 6-bromo-5-methyl-1H-indole-2,3-dione, future research will likely focus on late-stage functionalization or the development of novel cyclization strategies that build the core with the desired substituents already in place.

Innovations in the synthesis of isatin derivatives often involve metal-catalyzed reactions or environmentally benign oxidation methods. nih.govorganic-chemistry.org For instance, the oxidation of corresponding indole (B1671886) derivatives presents a modern route to N-substituted isatins. nih.gov The development of methods for direct C-H activation and functionalization on the isatin nucleus is a burgeoning area that could provide novel pathways to complex derivatives.

Table 1: Comparison of Potential Synthetic Approaches for Substituted Isatins

| Method | Description | Potential Advantages for this compound | Key Research Areas |

|---|---|---|---|

| Classic Name Reactions (e.g., Sandmeyer) | Multi-step synthesis starting from anilines. For this compound, it would likely start from 4-bromo-3-methylaniline. biomedres.us | Well-established and reliable for producing the basic scaffold. | Optimization of reaction conditions for higher yields and purity with the specific substitution pattern. |

| Metal-Catalyzed Cyclizations | Intramolecular cyclization of precursors like 2'-aminoacetophenones, often using copper or palladium catalysts. organic-chemistry.org | High efficiency and potential for good functional group tolerance. | Development of catalysts that are selective for the specific substitution pattern and avoid side reactions. |

| Direct Oxidation of Indoles | Oxidation of 6-bromo-5-methyl-1H-indole to the corresponding dione. nih.gov | Potentially a more direct and atom-economical route if the starting indole is accessible. | Finding selective and green oxidizing agents (e.g., O2 with a photosensitizer) that are compatible with the bromo and methyl groups. nih.gov |

| Electrochemical Synthesis | Anodic oxidation of indoles or 2'-aminoacetophenones to form the isatin core. organic-chemistry.org | Green and mediator-free approach using electricity as the oxidant. | Exploring the electrochemical stability and reactivity of the substituted precursors. |

Identification of Unexplored Reactivity Pathways and Synthetic Opportunities

The reactivity of this compound is dictated by several key features: the electrophilic C3-carbonyl group, the acidic N-H proton, and the C6-bromo substituent on the aromatic ring. While reactions at the C3-carbonyl (e.g., condensation with active methylene (B1212753) compounds, addition of nucleophiles) are characteristic of isatins, the true untapped potential lies in the strategic use of the bromine atom. nih.govnih.gov

The C6-bromo group is a versatile handle for a wide array of modern cross-coupling reactions. This opens up a vast chemical space for derivatization that remains largely unexplored for this specific molecule.

Key Synthetic Opportunities:

Palladium- and Nickel-Catalyzed Cross-Coupling: The bromine atom is ideally suited for Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi coupling reactions. umz.ac.iracs.org These transformations would allow for the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino groups at the C6 position, creating libraries of novel compounds.

C-H Functionalization: While the bromo-substituent is a prime site for cross-coupling, directing group-assisted C-H activation at other positions on the aromatic ring could lead to polysubstituted isatins that are otherwise difficult to access.

Reactivity of the Methyl Group: While less reactive, the C5-methyl group could potentially undergo radical-mediated functionalization or oxidation under specific conditions, offering another layer of synthetic diversification.

Potential for New Chemical Tool and Methodology Development

The unique electronic and steric properties of this compound make it an attractive starting point for the development of new chemical tools and methodologies. Isatin derivatives are known to be privileged structures in medicinal chemistry, acting as inhibitors for enzymes like kinases. mdpi.comnih.gov

The strategic placement of the bromo and methyl groups can be exploited to fine-tune biological activity or to develop novel reagents. For example, the bromo-substituent can serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes or as a site for attaching reporter tags or photoaffinity labels.

Furthermore, the isatin scaffold is central to many important multicomponent reactions (MCRs), such as the Pfitzinger reaction for quinoline (B57606) synthesis. Designing new MCRs that utilize this compound as a key building block could provide rapid access to complex heterocyclic systems. The development of spiro-oxindole derivatives, a common motif in natural products, is another promising avenue that can be explored from this starting material. nih.gov

Integration of Sustainable Chemistry Principles in this compound Research

Future research must prioritize the incorporation of green chemistry principles into the synthesis and derivatization of this compound. researchgate.net This involves a holistic approach to minimize environmental impact throughout the chemical lifecycle.

Table 2: Green Chemistry Strategies for Future Research

| Principle of Green Chemistry | Application in this compound Chemistry |

|---|---|

| Prevention | Designing synthetic routes with fewer steps and higher yields to reduce waste generation. |

| Atom Economy | Favoring addition and cyclization reactions over substitution reactions where possible. Developing catalytic versions of reactions to minimize stoichiometric waste. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents (e.g., using greener oxidizing agents like O2 or H2O2, replacing chlorinated solvents). nih.govorganic-chemistry.org |

| Use of Catalysis | Emphasizing the use of highly efficient metal or organocatalysts for cross-coupling and other transformations to reduce energy consumption and waste. |

| Use of Renewable Feedstocks | While challenging for this specific molecule, exploring biosynthetic pathways or starting from bio-derived aromatics could be a long-term goal. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to reduce reaction times, increase yields, and often enable the use of greener solvents like water or ethanol. tandfonline.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-methyl-1H-indole-2,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves electrophilic bromination of a methyl-substituted indole precursor. For example, bromination of 6-methylindole using Br₂ in the presence of FeBr₃ under controlled conditions can selectively introduce bromine at the 5-position . Solvent systems like PEG-400:DMF mixtures (2:1 v/v) and CuI catalysis have been used for analogous indole derivatives to improve reaction efficiency . Post-synthesis, purification via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) and rigorous solvent removal (e.g., heating to 90°C under vacuum) enhance purity . Yield optimization may require adjusting reaction time (e.g., 12–24 hours) and stoichiometry of reagents.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for structural confirmation. For example, NMR signals for brominated indoles typically show aromatic protons at δ 7.1–7.3 ppm and methyl groups at δ 2.1–2.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) such as FAB-HRMS confirms molecular ion peaks (e.g., [M+H]) with precision (e.g., m/z 427.0757 for a bromo-indole derivative) .

- TLC and LC/MS : TLC (Rf ~0.30 in ethyl acetate:hexane) provides rapid purity checks, while LC/MS with retention time analysis (e.g., 1.06 min under SMD-TFA05-4 conditions) aids in quantification .

Q. What biological activities have been reported for structurally related brominated indole derivatives?

- Methodological Answer : Brominated indoles exhibit diverse biological activities. For instance, 5-bromo-6-methyl-1H-indole shows antiviral activity against influenza A and Coxsackie B4 virus, likely due to halogen-induced electronic effects enhancing target binding . Anticancer activity has also been observed in analogues, where bromine substitution modulates apoptosis pathways in cancer cells . Biological assays should include dose-response studies, cytotoxicity profiling, and target-specific enzymatic assays to validate mechanisms.

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions of the indole ring influence the compound's reactivity and biological activity?

- Methodological Answer : Substitution patterns critically alter electronic and steric properties. For example:

- Bromine vs. Fluorine : Bromine’s electron-withdrawing effect increases electrophilic reactivity, while fluorine’s smaller size and electronegativity enhance metabolic stability .

- Methyl Groups : A 5-methyl group can sterically hinder nucleophilic attacks at the 6-position, as shown in comparative studies of 6-bromo-5-methyl vs. 6-bromo-5-fluoro derivatives .

- Methodology : Use Hammett substituent constants () to predict electronic effects and DFT calculations to model steric interactions .

Q. How can computational chemistry methods, such as DFT, aid in predicting the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, bond dissociation energies, and transition states. For example:

- Reactivity Prediction : DFT can model bromine’s inductive effect on the indole ring’s electron density, predicting sites for nucleophilic/electrophilic attacks .

- Stability Analysis : Thermochemical calculations (e.g., Gibbs free energy) assess the stability of intermediates during synthesis .

- Validation : Compare computational results with experimental data (e.g., NMR chemical shifts, reaction yields) to refine models.

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different substituted indole derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methyl groups) and correlate with bioassay results .

- Data Normalization : Account for variables like purity (via HPLC), solvent effects, and cell-line specificity in biological assays .

- Mechanistic Probes : Use isotopic labeling (e.g., ) or fluorescence tagging to track compound-target interactions in vitro .

Q. What are the key considerations in designing experiments to study the electrochemical properties of halogenated indole derivatives?

- Methodological Answer :

- Electrochemical Setup : Use cyclic voltammetry (CV) to measure redox potentials, focusing on the indole ring’s oxidation (e.g., ~0.8 V vs. Ag/AgCl) .

- Solvent/Electrolyte Selection : Non-aqueous solvents (e.g., acetonitrile) with TBAPF₆ as electrolyte minimize side reactions .

- Correlation with Reactivity : Compare CV data with substituent effects (e.g., bromine’s electron-withdrawing impact on oxidation potential) .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the anticancer efficacy of brominated indoles across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, controlling for variables like cell type (e.g., HeLa vs. MCF-7) and assay protocols .

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions to enable cross-study comparisons .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to identify if observed discrepancies arise from target gene variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.